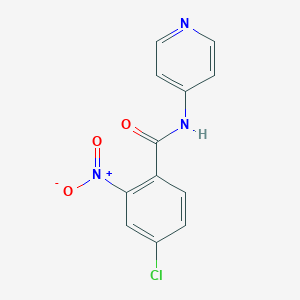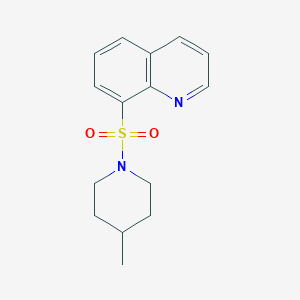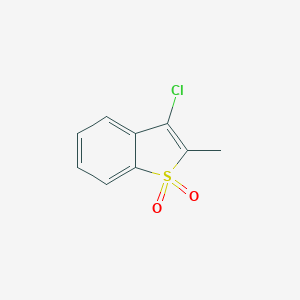![molecular formula C17H19ClN2O2S B438936 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 329941-48-2](/img/structure/B438936.png)
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is commonly used in scientific research to study the mechanisms of action and physiological effects of drugs that interact with the serotonergic system.
Mécanisme D'action
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are part of the serotonergic system. Activation of these receptors has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a variety of biochemical and physiological effects in animal models. These include changes in locomotor activity, body temperature, and heart rate. 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been shown to affect the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the serotonergic system and the effects of drugs that interact with this system. However, one limitation of using 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds that interact with the serotonergic system.
Orientations Futures
There are several future directions for research involving 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of research is the development of new drugs that interact with the serotonergic system and have therapeutic potential for psychiatric and neurological disorders. Another area of research is the study of the long-term effects of drugs that interact with the serotonergic system, particularly in relation to the development of tolerance and withdrawal symptoms. Finally, there is a need for further research to better understand the biochemical and physiological effects of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine and other compounds that interact with the serotonergic system.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is commonly used in scientific research to study the effects of drugs that interact with the serotonergic system. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. Drugs that interact with the serotonergic system have been shown to have therapeutic potential for a variety of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-5-7-17(8-6-14)23(21,22)20-11-9-19(10-12-20)16-4-2-3-15(18)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBXUHZEWBVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dicyclohexyl-5-[(3,4-dimethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B438904.png)
![1-[(2,4-Dichlorophenoxy)acetyl]-2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B438942.png)


![2-(4-ethylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B438957.png)
![5-(4-bromobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B438967.png)

![4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B439010.png)


![5-methyl-3-{3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B439020.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-adamantanecarboxamide](/img/structure/B439037.png)
